Alpelisib hydrochloride
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Overview
Description
Alpelisib hydrochloride is a phosphatidylinositol 3-kinase inhibitor with potent antitumor activity. It selectively inhibits class I phosphatidylinositol 3-kinase p110α, which is the catalytic subunit of phosphatidylinositol 3-kinase, a lipid kinase involved in various biological processes such as proliferation, survival, differentiation, and metabolism . This compound is primarily used in combination with fulvestrant for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative, PIK3CA-mutated, advanced or metastatic breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpelisib hydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Alpelisib hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide) . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted analogs with different functional groups .
Scientific Research Applications
Alpelisib hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Alpelisib hydrochloride exerts its effects by selectively inhibiting the phosphatidylinositol 3-kinase p110α subunit, thereby blocking the activation of the phosphatidylinositol 3-kinase/protein kinase B signaling pathway . This inhibition leads to a decrease in tumor cell growth and survival in susceptible cancer cell populations . The molecular targets and pathways involved include the phosphatidylinositol 3-kinase catalytic subunit alpha, protein kinase B, and downstream effectors such as mammalian target of rapamycin .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to alpelisib hydrochloride include other phosphatidylinositol 3-kinase inhibitors such as idelalisib, copanlisib, and duvelisib .
Uniqueness
This compound is unique in its selectivity for the phosphatidylinositol 3-kinase p110α subunit, which is frequently mutated in various cancers . This selectivity allows for targeted inhibition of the phosphatidylinositol 3-kinase signaling pathway in cancer cells with PIK3CA mutations, leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C19H23ClF3N5O2S |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C19H22F3N5O2S.ClH/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28;/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29);1H/t12-;/m0./s1 |
InChI Key |
HJNPFZMOUFLFRE-YDALLXLXSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F.Cl |
Origin of Product |
United States |
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